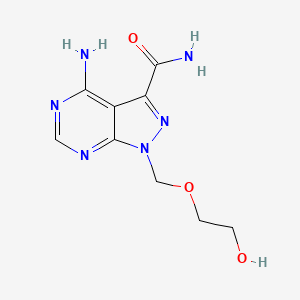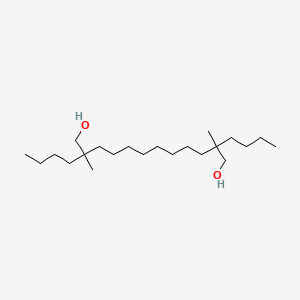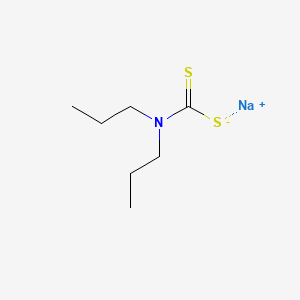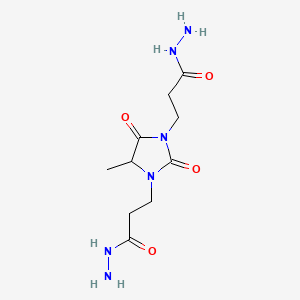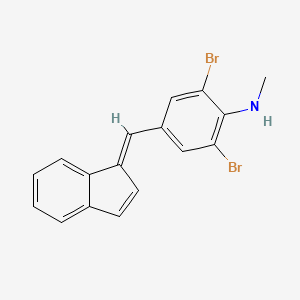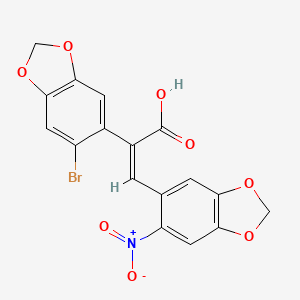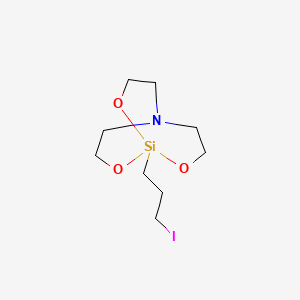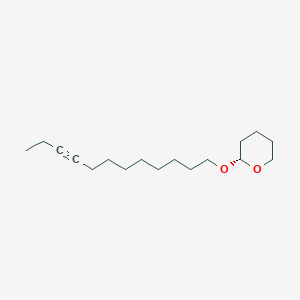
2H-Pyran, 2-(9-dodecynyloxy)tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is a chemical compound that belongs to the class of tetrahydropyrans Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom This specific compound is characterized by the presence of a dodecynyloxy group attached to the tetrahydropyran ring
Méthodes De Préparation
The synthesis of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with an appropriate alkyne under specific conditions. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is a versatile method that tolerates various substitution patterns and functional groups . Another approach involves the use of cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives with high yield and stereoselectivity . Industrial production methods often rely on these catalytic processes to ensure high efficiency and yield.
Analyse Des Réactions Chimiques
2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cerium ammonium nitrate, platinum catalysts, and other metal-based catalysts. For example, the compound can undergo oxidation to form corresponding oxides or reduction to yield alcohols. Substitution reactions often involve the replacement of the dodecynyloxy group with other functional groups, leading to the formation of diverse products. These reactions are typically carried out under mild conditions to preserve the integrity of the tetrahydropyran ring.
Applications De Recherche Scientifique
In chemistry, it serves as a building block for the synthesis of other compounds, including natural products and pharmaceuticals. In biology, it is used in the study of cellular membranes and their interactions with various biochemical pathways. In medicine, the compound’s derivatives have shown promise in the development of new therapeutic agents. Additionally, its unique structure makes it valuable in industrial applications, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is not fully understood. it is believed that the compound interacts with cellular membranes and alters their structure and function. This interaction affects various biochemical pathways, leading to its physiological effects. The molecular targets and pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may influence membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- can be compared with other similar compounds, such as 2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro- and tetrahydro-2-(2-propynyloxy)-2H-pyran . These compounds share a similar tetrahydropyran ring structure but differ in the length and nature of the alkyne substituent. The uniqueness of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- lies in its specific dodecynyloxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications in organic synthesis and pharmaceuticals.
Conclusion
2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules. Ongoing research continues to uncover new applications and mechanisms of action, further highlighting its importance in modern chemistry and biology.
Propriétés
Numéro CAS |
50816-21-2 |
|---|---|
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
(2R)-2-dodec-9-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2,5-16H2,1H3/t17-/m0/s1 |
Clé InChI |
NMVNIBLRAWKODI-KRWDZBQOSA-N |
SMILES isomérique |
CCC#CCCCCCCCCO[C@@H]1CCCCO1 |
SMILES canonique |
CCC#CCCCCCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



